molecular formula C18H16N4OS3 B12024126 N'-Benzylidene-2-((5-(benzylthio)-1,3,4-thiadiazol-2-yl)thio)acetohydrazide CAS No. 315200-99-8

N'-Benzylidene-2-((5-(benzylthio)-1,3,4-thiadiazol-2-yl)thio)acetohydrazide

Cat. No.: B12024126
CAS No.: 315200-99-8
M. Wt: 400.5 g/mol
InChI Key: XXIRTVWENYHGBO-YBFXNURJSA-N
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Description

N’-Benzylidene-2-((5-(benzylthio)-1,3,4-thiadiazol-2-yl)thio)acetohydrazide is a complex organic compound that belongs to the class of hydrazides It is characterized by the presence of a benzylidene group, a thiadiazole ring, and a thioacetohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-Benzylidene-2-((5-(benzylthio)-1,3,4-thiadiazol-2-yl)thio)acetohydrazide typically involves the condensation of benzylidene hydrazide with a thiadiazole derivative. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as column chromatography or recrystallization.

Chemical Reactions Analysis

Types of Reactions

N’-Benzylidene-2-((5-(benzylthio)-1,3,4-thiadiazol-2-yl)thio)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The benzylidene group can be reduced to form the corresponding hydrazine derivative.

    Substitution: The thioacetohydrazide moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted hydrazides.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N’-Benzylidene-2-((5-(benzylthio)-1,3,4-thiadiazol-2-yl)thio)acetohydrazide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The thiadiazole ring and the hydrazide moiety are thought to play crucial roles in its activity .

Comparison with Similar Compounds

Similar Compounds

  • N’-Benzylidene-2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)acetohydrazide
  • N’-Benzylidene-2-((5-(phenyl)-1,3,4-triazol-3-yl)thio)acetohydrazide

Uniqueness

N’-Benzylidene-2-((5-(benzylthio)-1,3,4-thiadiazol-2-yl)thio)acetohydrazide is unique due to the presence of the benzylthio group attached to the thiadiazole ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

CAS No.

315200-99-8

Molecular Formula

C18H16N4OS3

Molecular Weight

400.5 g/mol

IUPAC Name

N-[(E)-benzylideneamino]-2-[(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide

InChI

InChI=1S/C18H16N4OS3/c23-16(20-19-11-14-7-3-1-4-8-14)13-25-18-22-21-17(26-18)24-12-15-9-5-2-6-10-15/h1-11H,12-13H2,(H,20,23)/b19-11+

InChI Key

XXIRTVWENYHGBO-YBFXNURJSA-N

Isomeric SMILES

C1=CC=C(C=C1)CSC2=NN=C(S2)SCC(=O)N/N=C/C3=CC=CC=C3

Canonical SMILES

C1=CC=C(C=C1)CSC2=NN=C(S2)SCC(=O)NN=CC3=CC=CC=C3

Origin of Product

United States

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